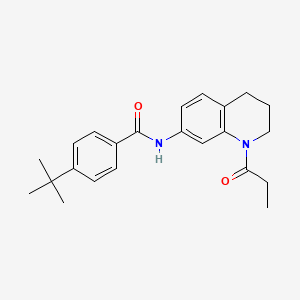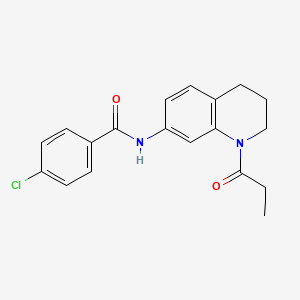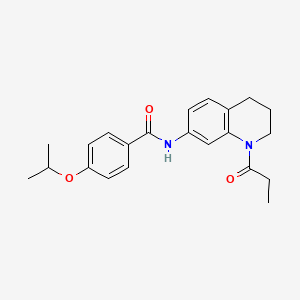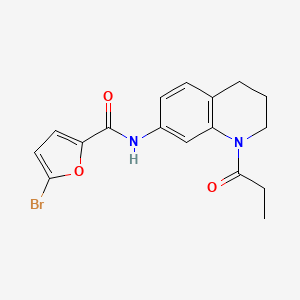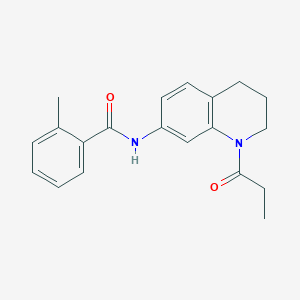
2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2MTPQ, is an organic compound that is used in scientific research applications. It is a derivative of quinoline, an aromatic heterocyclic compound with a wide range of applications, and has been studied extensively in recent years. 2MTPQ has been found to have a number of biochemical and physiological effects, which makes it a valuable tool for scientific and medical research.
科学的研究の応用
2MTPQ has been used in a variety of scientific research applications, including drug development, cell biology, and pharmacology. In drug development, it has been used to study the effects of novel compounds on cellular processes. In cell biology, 2MTPQ has been used to study the effects of various compounds on cell signaling pathways. In pharmacology, it has been used to study the effects of various drugs on the body.
作用機序
2MTPQ has been found to act on a variety of biochemical and physiological processes. It has been shown to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of various biological processes such as inflammation and pain. It has also been found to act as an agonist of the transient receptor potential (TRP) channels TRPA1 and TRPV1, which are involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects
2MTPQ has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various G-protein-coupled receptors, including GPR55 and GPR18, which are involved in the regulation of various biological processes such as inflammation and pain. It has also been found to modulate the activity of various TRP channels, including TRPA1 and TRPV1, which are involved in the regulation of pain and temperature sensation. In addition, 2MTPQ has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
実験室実験の利点と制限
2MTPQ has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 2MTPQ in lab experiments is its ability to modulate the activity of various G-protein-coupled receptors and TRP channels. This makes it a valuable tool for studying the effects of various compounds on cellular processes. However, one of the main limitations of using 2MTPQ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
The study of 2MTPQ has revealed a number of potential future directions for research. One potential direction is to further explore the effects of 2MTPQ on various G-protein-coupled receptors and TRP channels, which could lead to a better understanding of how these receptors and channels are regulated. Another potential direction is to further explore the anti-inflammatory, anti-oxidative, and anti-cancer effects of 2MTPQ, which could lead to the development of novel therapeutics. Finally, further research into the synthesis and structure of 2MTPQ could lead to the development of more efficient and cost-effective synthesis methods.
合成法
2MTPQ is synthesized from quinoline and 1-propanoyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out in a three-step synthesis, beginning with the condensation of quinoline and 1-propanoyl-1,2,3,4-tetrahydroquinoline to form 2-methyl-1,2,3,4-tetrahydroquinolin-7-ylbenzamide. This is followed by the oxidation of the compound to form 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2MTPQ.
特性
IUPAC Name |
2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-12-6-8-15-10-11-16(13-18(15)22)21-20(24)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFGFKYZWSMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











